Cas no 2171172-35-1 ((2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid)

(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone and a branched alkyl side chain. Its stereochemistry at the 2S and 3S positions ensures high enantiopurity, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The cyclobutyl ring introduces conformational rigidity, which can enhance binding affinity in peptide-based drug design. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents and resistance to racemization. Its structural features make it suitable for exploring constrained peptide architectures and bioactive molecule development.
(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid structure
2171172-35-1 structure
商品名:(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid
CAS番号:2171172-35-1
MF:C26H30N2O5
メガワット:450.526807308197
CID:5992217
PubChem ID:165584949

(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid
    • EN300-1532314
    • EN300-1531818
    • 2171172-35-1
    • EN300-1532750
    • (2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
    • (2S,3S)-3-methyl-2-{[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pentanoic acid
    • インチ: 1S/C26H30N2O5/c1-3-15(2)23(25(30)31)28-24(29)16-12-17(13-16)27-26(32)33-14-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22-23H,3,12-14H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t15-,16?,17?,23-/m0/s1
    • InChIKey: LLRJXHXJHGNBPY-SLHYNJLBSA-N
    • ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@H](C(=O)O)[C@@H](C)CC

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1532314-1.0g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
1.0g
$2641.0 2023-07-10
Enamine
EN300-1532314-2.5g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
2.5g
$5178.0 2023-07-10
Enamine
EN300-1532314-10.0g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
10.0g
$11358.0 2023-07-10
Enamine
EN300-1532314-0.1g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
0.1g
$2324.0 2023-07-10
Enamine
EN300-1532314-5.0g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
5.0g
$7659.0 2023-07-10
Enamine
EN300-1532314-2500mg
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
2500mg
$5178.0 2023-09-26
Enamine
EN300-1532314-100mg
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
100mg
$2324.0 2023-09-26
Enamine
EN300-1532314-0.5g
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
0.5g
$2536.0 2023-07-10
Enamine
EN300-1532314-10000mg
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
10000mg
$11358.0 2023-09-26
Enamine
EN300-1532314-5000mg
(2S,3S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}-3-methylpentanoic acid
2171172-35-1
5000mg
$7659.0 2023-09-26

(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid 関連文献

(2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acidに関する追加情報

Research Brief on (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid (CAS: 2171172-35-1)

In recent years, the compound (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid (CAS: 2171172-35-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and fluorenylmethyloxycarbonyl (Fmoc) protected amino acid structure, has shown promising potential in peptide synthesis and drug development. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), offering stability and ease of deprotection under mild conditions. The incorporation of the cyclobutyl ring introduces conformational constraints, which can enhance the biological activity and selectivity of peptide-based therapeutics.

Recent studies have focused on the synthesis and application of this compound in the development of novel peptide inhibitors and probes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of cyclic peptide inhibitors targeting protein-protein interactions (PPIs). The researchers utilized the constrained geometry of the cyclobutyl ring to stabilize the bioactive conformation of the peptide, resulting in improved binding affinity and metabolic stability. Additionally, the Fmoc protection strategy facilitated efficient synthesis and purification, highlighting the compound's versatility in medicinal chemistry.

Another notable application of (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid is in the field of targeted drug delivery. A 2022 study in Bioconjugate Chemistry explored its use as a linker molecule for antibody-drug conjugates (ADCs). The researchers reported that the compound's stability under physiological conditions and its ability to undergo controlled cleavage in the presence of specific enzymes make it an ideal candidate for ADC development. This approach holds promise for improving the therapeutic index of anticancer agents by minimizing off-target effects.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of this compound. Recent efforts have focused on developing more efficient synthetic routes to reduce production costs and improve yield. A 2023 preprint on ChemRxiv described a novel catalytic method for the asymmetric synthesis of the cyclobutyl moiety, which could streamline the production of (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid and its derivatives. This methodological innovation is expected to accelerate its adoption in both academic and industrial settings.

In conclusion, (2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}-3-methylpentanoic acid (CAS: 2171172-35-1) represents a valuable building block in peptide-based drug discovery and targeted therapeutics. Its unique structural features and demonstrated applications in PPIs and ADCs underscore its potential to address unmet medical needs. Future research should focus on further optimizing its synthetic accessibility and exploring its utility in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.

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